

An In-Depth Technical Guide to the Thermodynamic Properties of R-236fa

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Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexafluoropropane

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Introduction

1,1,1,3,3,3-Hexafluoropropane, commercially known as R-236fa, is a hydrofluorocarbon (HFC) refrigerant. It has seen application in specialized air-conditioning systems, such as those in military marine equipment, and as a replacement for older refrigerants like R-114 and R-124. [1][2][3] Its non-flammable nature and specific thermodynamic characteristics make it suitable for certain high-temperature cooling applications.[2] This guide provides a comprehensive overview of the core thermodynamic properties of R-236fa, detailed experimental protocols for their determination, and a visualization of the interrelation of these properties.

Core Thermodynamic and Physical Properties

A summary of the fundamental physical and thermodynamic properties of R-236fa is presented below. These values are crucial for modeling its behavior in refrigeration cycles and other thermal management systems.



Property	Value	Units
Chemical Formula	CF ₃ CH ₂ CF ₃	-
Molecular Weight	152.04	g/mol
Boiling Point (at 1.013 bar)	-1.49	°C
Critical Temperature	124.9	°C
Critical Pressure	32.0	bar
Critical Density	551	kg/m ³
Ozone Depletion Potential (ODP)	0	-
Global Warming Potential (GWP, IPCC AR4)	9810	-
ASHRAE Safety Classification	A1	-

Sources:[1][2][3][4]

Saturated R-236fa Properties

The following tables detail the thermodynamic properties of R-236fa in its saturated liquid and vapor phases at various temperatures. These properties are essential for analyzing the performance of refrigeration cycles.

Table 1: Saturated R-236fa Properties by Temperature



Temp (°C)	Sat. Pressur e (bar)	Liquid Density (kg/m ³)	Vapor Density (kg/m ³)	Liquid Enthalp y (kJ/kg)	Vapor Enthalp y (kJ/kg)	Liquid Entropy (kJ/kg·K)	Vapor Entropy (kJ/kg·K)
-20	0.438	1502.4	3.244	176.31	344.77	0.9101	1.5755
-10	0.701	1472.3	5.053	188.10	351.71	0.9557	1.5774
0	1.078	1441.4	7.582	200.00	358.64	1.0000	1.5808
10	1.597	1409.6	11.02	212.04	365.53	1.0432	1.5852
20	2.290	1376.9	15.61	224.25	372.35	1.0853	1.5905
30	3.190	1343.0	21.70	236.66	379.06	1.1266	1.5963
40	4.330	1307.8	29.69	249.31	385.60	1.1673	1.6023
50	5.760	1271.0	40.10	262.24	391.91	1.2075	1.6083

Source:[5] (Note: Original entropy values in J/kg·K were converted to kJ/kg·K)

Transport Properties

Transport properties such as viscosity and thermal conductivity are critical for heat transfer calculations and equipment design.

Table 2: Transport and Other Properties at 25°C



Property	Phase	Value	Units
Specific Heat (Cp)	Liquid	1.238	kJ/(kg·K)
Specific Heat (Cp)	Vapor (1.013 bar)	0.838	kJ/(kg·K)
Viscosity	Liquid	0.285	10 ⁻³ Pa⋅s (cP)
Viscosity	Vapor (1.013 bar)	0.011	10 ⁻³ Pa⋅s (cP)
Thermal Conductivity	Liquid	0.073	W/(m·K)
Thermal Conductivity	Vapor (1.013 bar)	0.013	W/(m·K)
Surface Tension	-	9.59	10 ⁻³ N/m

Sources:[1][2][3][6]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. Below are detailed protocols for key measurements.

Vapor Pressure Measurement (Static Method)

The static method involves directly measuring the pressure of the vapor in equilibrium with its liquid phase at a constant temperature.

- Apparatus Setup: A constant-volume sample cell is connected to a high-precision pressure transducer and a vacuum pump. The cell is placed within a constant-temperature bath capable of maintaining the desired temperature with high stability.
- Sample Preparation: A small amount of R-236fa is introduced into the sample cell. The
 sample is then thoroughly degassed to remove any non-condensable gases. This is typically
 achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace,
 and then thawing the sample.
- Equilibrium and Measurement: The temperature of the bath is set and allowed to stabilize.
 The apparatus is left for a sufficient period to ensure thermal and phase equilibrium is reached between the liquid and vapor phases of the R-236fa.



 Data Acquisition: Once equilibrium is established, the vapor pressure is recorded from the pressure transducer. This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densitometer)

This method relies on the principle that the natural frequency of an oscillating U-shaped tube changes with the density of the fluid it contains.

- Apparatus and Calibration: A vibrating U-tube densitometer is used, which is connected to a
 high-pressure syringe pump and a temperature-controlled housing. The instrument is
 calibrated using two fluids with well-known densities that bracket the expected density range
 of R-236fa (e.g., vacuum and deionized water). This calibration establishes the relationship
 between the oscillation period and fluid density.
- Sample Loading: The R-236fa sample is carefully introduced into the oscillating U-tube,
 ensuring no gas bubbles are present, as they would significantly affect the measured density.
- Measurement: The sample is brought to the desired temperature and pressure. The
 instrument electronically excites the U-tube, causing it to vibrate at its natural frequency.[7]
 This frequency (or its period) is precisely measured.
- Calculation: Using the predetermined calibration constants, the density of the R-236fa sample is calculated from the measured oscillation period. Measurements are taken across a range of temperatures and pressures.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.

- Apparatus and Calibration: A differential scanning calorimeter is calibrated for heat flow using a standard material with a known specific heat, such as sapphire.
- Sample Preparation: A small, precisely weighed amount of liquid R-236fa is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

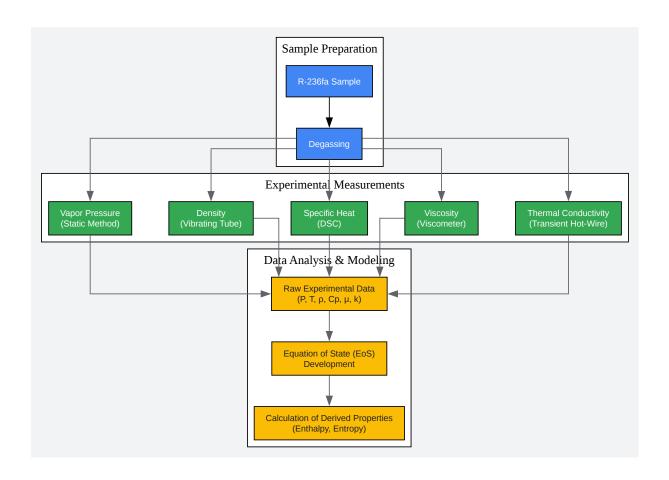


- Measurement Procedure: The measurement consists of three sequential runs under identical conditions (e.g., purge gas flow, heating rate):
 - Baseline Run: Both the sample and reference pans are empty to measure the instrumental heat flow difference.
 - Reference Run: The sapphire standard is placed in the sample position.
 - Sample Run: The R-236fa sample is measured.
- Data Analysis: Each run involves heating the pans at a controlled rate (e.g., 20 °C/min) over the desired temperature range.[8] The specific heat capacity of R-236fa is then calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the sapphire standard and the baseline.[4][6]

Visualization of Thermodynamic Relationships

The following diagram illustrates a simplified workflow for the experimental determination of key thermodynamic properties of a refrigerant like R-236fa.





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Caption: Workflow for Determining Thermodynamic Properties of R-236fa.

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